molecular formula C17H14BrN3O3 B11700851 N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide

N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide

Cat. No.: B11700851
M. Wt: 388.2 g/mol
InChI Key: PODBEBXXAQNWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(3Z)-7-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHOXYBENZOHYDRAZIDE is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

Molecular Formula

C17H14BrN3O3

Molecular Weight

388.2 g/mol

IUPAC Name

N-[(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-4-methoxybenzamide

InChI

InChI=1S/C17H14BrN3O3/c1-9-7-12-14(13(18)8-9)19-17(23)15(12)20-21-16(22)10-3-5-11(24-2)6-4-10/h3-8,19,23H,1-2H3

InChI Key

PODBEBXXAQNWFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=O)C3=CC=C(C=C3)OC)O

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(3Z)-7-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHOXYBENZOHYDRAZIDE typically involves the condensation of 7-bromo-5-methyl-2-oxoindoline-3-carbaldehyde with 4-methoxybenzohydrazide. The reaction is carried out in an aqueous ethanol solution under reflux conditions . The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N’-[(3Z)-7-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHOXYBENZOHYDRAZIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(3Z)-7-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N’-[(3Z)-7-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHOXYBENZOHYDRAZIDE can be compared with other indole derivatives such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.